

In Silico Modeling of Salicyloylaminotriazole-Kinase Interactions: A Technical Guide

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Compound of Interest

Compound Name: Salicyloylaminotriazole

Cat. No.: B1213844

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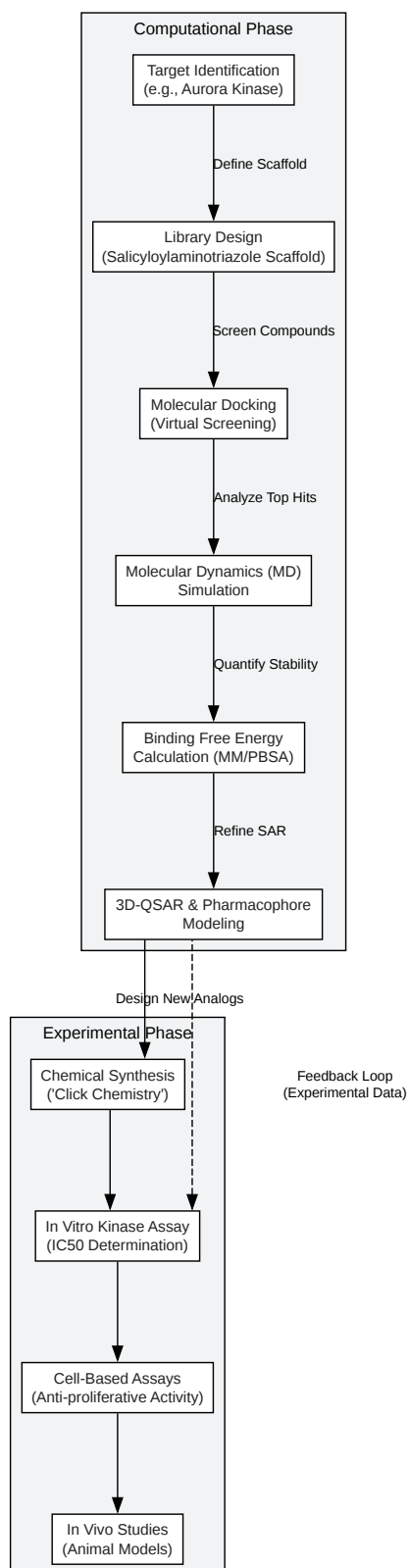
For Researchers, Scientists, and Drug Development Professionals

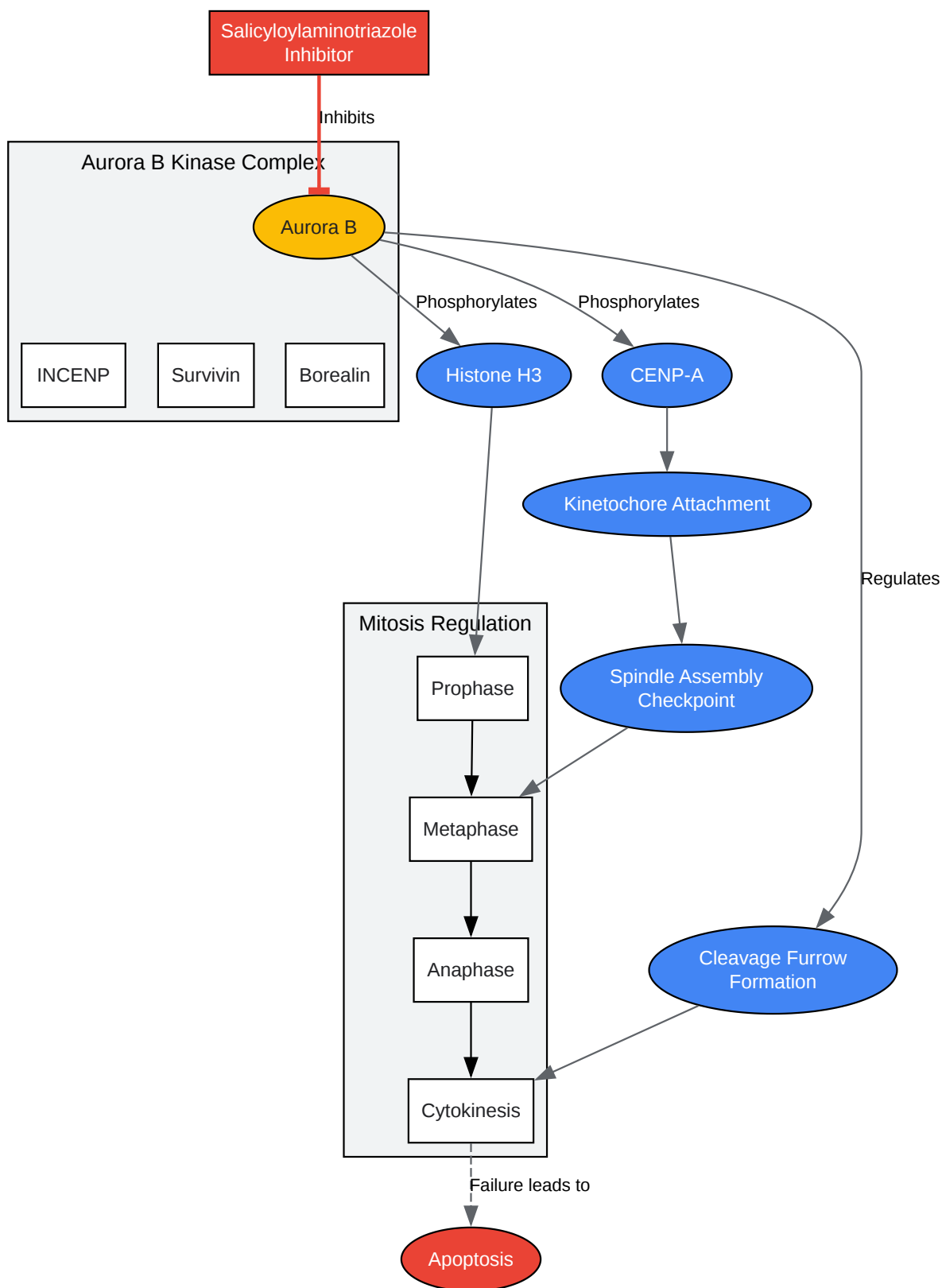
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between **salicyloylaminotriazole**-based compounds and protein kinases. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The **salicyloylaminotriazole** scaffold, a hybrid structure combining salicylamide and a triazole ring, has emerged as a promising framework for the development of potent and selective kinase inhibitors.[2]

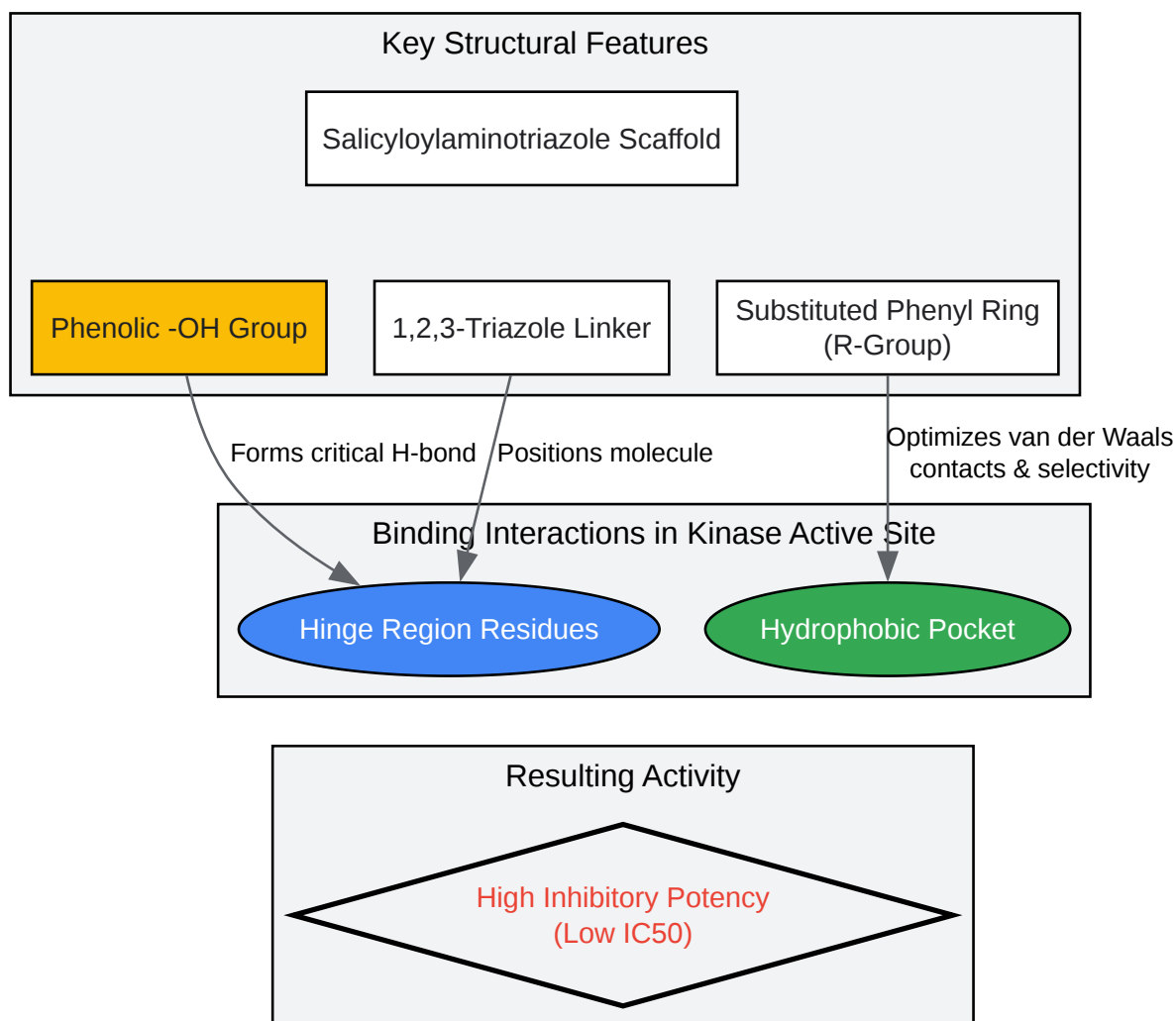
This document details the typical in silico workflow, summarizes key quantitative data from published studies, provides generalized experimental and computational protocols, and visualizes the complex biological and logical relationships involved in the drug discovery process for this class of compounds.

The In Silico Drug Discovery Workflow for Kinase Inhibitors

The development of novel kinase inhibitors is greatly accelerated by computer-aided drug design (CADD).[3] The process typically follows a structured workflow that integrates computational screening, detailed simulation, and experimental validation to identify and optimize lead compounds. This iterative cycle allows for the rational design of molecules with improved potency and selectivity.







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References

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- 2. Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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